4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid

描述

Chemical Identity and Nomenclature

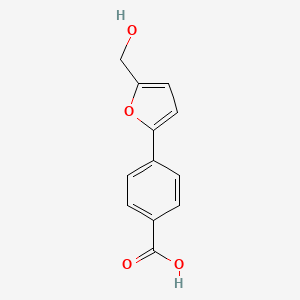

The systematic identification of this compound begins with its International Union of Pure and Applied Chemistry name: 4-[5-(hydroxymethyl)furan-2-yl]benzoic acid. This nomenclature system clearly delineates the structural components and their connectivity patterns, providing an unambiguous description of the molecular architecture. The compound possesses the molecular formula C12H10O4, with a molecular weight of 218.20 grams per mole, as established through computational analysis by PubChem.

Table 1.1: Chemical Identification Parameters

| Parameter | Value | Source Method |

|---|---|---|

| Molecular Formula | C12H10O4 | PubChem Computational Analysis |

| Molecular Weight | 218.20 g/mol | PubChem 2.2 Release 2025.04.14 |

| Chemical Abstracts Service Registry Number | 53782-69-7 | Chemical Registry |

| PubChem Compound Identifier | 1120998 | Database Assignment |

| International Chemical Identifier | InChI=1S/C12H10O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2,(H,14,15) | Computational Generation |

The Simplified Molecular Input Line Entry System representation of this compound is C1=CC(=CC=C1C2=CC=C(O2)CO)C(=O)O, which provides a linear textual description of the molecular connectivity. This representation clearly shows the attachment of the carboxylic acid-bearing benzene ring to the 2-position of the furan ring, with the hydroxymethyl group occupying the 5-position of the furan system.

Alternative nomenclature systems have produced several synonymous names for this compound, including 4-[5-(hydroxymethyl)-2-furyl]benzoic acid and 4-(5-(Hydroxymethyl)furan-2-yl)benzoic acid. These variations reflect different approaches to describing the furan ring system and its substitution pattern, but all refer to the identical molecular structure. The compound's entry into chemical databases occurred in 2005, with the most recent modifications to its database record occurring in May 2025, indicating ongoing research interest and data refinement.

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical behavior. The molecule exhibits a essentially planar arrangement of the aromatic systems, with the furan and benzene rings able to adopt coplanar conformations that maximize conjugation between the ring systems. This planarity is crucial for understanding the compound's electronic properties and reactivity patterns, as it allows for extended π-electron delocalization across the entire molecular framework.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic compound research, which represents one of the most significant areas of organic chemistry development over the past two centuries. The history of heterocyclic chemistry began in the 1800s, marking the start of a field that would eventually encompass more than half of all known organic compounds. This historical perspective provides essential context for understanding how compounds like this compound emerged from centuries of systematic investigation into oxygen-containing ring systems.

The furan component of this compound traces its historical roots to the early nineteenth century, when the first furan derivative, 2-furoic acid (pyromucic acid), was prepared by Carl Wilhelm Scheele in 1780. This discovery marked the beginning of systematic investigation into five-membered oxygen-containing heterocycles. The name "furan" itself derives from the Latin word "furfur," meaning bran, reflecting the agricultural origins of many furan compounds. Heinrich Limpricht first prepared furan itself in 1870, initially calling it "tetraphenol," demonstrating the early confusion about the nature and nomenclature of these novel heterocyclic systems.

Table 1.2: Historical Milestones in Heterocyclic Compound Research

| Year | Discovery | Scientist | Significance |

|---|---|---|---|

| 1780 | 2-Furoic acid preparation | Carl Wilhelm Scheele | First furan derivative identified |

| 1831 | Furfural characterization | Johann Wolfgang Döbereiner | Important furan aldehyde derivative |

| 1840 | Furfural structure determination | John Stenhouse | Structural understanding advancement |

| 1870 | Furan synthesis | Heinrich Limpricht | First preparation of parent furan |

| 1832 | Benzoic acid composition | Justus von Liebig, Friedrich Wöhler | Fundamental aromatic acid understanding |

The benzoic acid component has an even longer historical pedigree, with its discovery occurring in the sixteenth century through the dry distillation of gum benzoin. Nostradamus first described this process in 1556, followed by subsequent improvements by Alexius Pedemontanus in 1560 and Blaise de Vigenière in 1596. The structural determination of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 established it as the simplest aromatic carboxylic acid, providing a foundation for understanding aromatic acid chemistry.

The convergence of furan and benzoic acid chemistry that characterizes this compound represents a more recent development in heterocyclic chemistry. This type of compound emerged from twentieth-century efforts to combine different aromatic and heteroaromatic systems to create molecules with novel properties and potential applications. The ability to synthesize such compounds reflects advances in synthetic methodology, particularly in cross-coupling reactions and cycloaddition chemistry that allow for the controlled formation of carbon-carbon bonds between different ring systems.

The broader field of heterocyclic chemistry has grown to encompass an enormous variety of compounds, with estimates suggesting that more than two-thirds of the approximately twenty million chemical compounds identified by the end of the second millennium are fully or partially aromatic, and approximately half are heterocycles. This statistical reality underscores the fundamental importance of heterocyclic compounds in modern chemistry and explains the continued interest in novel heterocyclic structures like this compound.

Structural Relationship to Furan and Benzoic Acid Derivatives

The structural analysis of this compound reveals complex relationships with both its furan and benzoic acid parent compounds, creating a molecular architecture that combines the distinctive properties of both structural motifs. Understanding these relationships requires detailed examination of how the electronic and steric properties of each component influence the overall molecular behavior and reactivity patterns of the combined system.

The furan ring system in this compound retains the fundamental aromatic character that defines this class of heterocycles. Furan exhibits aromatic character because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. However, the aromaticity of furan is considerably less than that of benzene, with resonance energies of 67 kilojoules per mole for furan compared to 152 kilojoules per mole for benzene. This reduced aromaticity manifests in the increased reactivity of furan toward electrophilic substitution reactions, making it considerably more reactive than benzene in such processes.

Table 1.3: Comparative Aromatic Properties

| Compound | Resonance Energy (kJ/mol) | Ring Size | Heteroatom | Reactivity Pattern |

|---|---|---|---|---|

| Benzene | 152 | 6-membered | None | Moderate electrophilic substitution |

| Furan | 67 | 5-membered | Oxygen | High electrophilic substitution |

| Thiophene | 121 | 5-membered | Sulfur | Moderate electrophilic substitution |

| Pyrrole | 88 | 5-membered | Nitrogen | High electrophilic substitution |

The electronic structure of the furan component significantly influences the properties of this compound. The oxygen atom's lone pairs create regions of increased electron density at the 2- and 5-positions of the furan ring, making these positions particularly susceptible to electrophilic attack. In the case of this compound, the 2-position is occupied by the benzoic acid substituent, while the 5-position bears the hydroxymethyl group. This substitution pattern reflects the inherent reactivity preferences of the furan system and suggests synthetic pathways that likely involved electrophilic substitution at these favored positions.

The benzoic acid component of the molecule contributes its own distinct electronic characteristics to the overall system. Benzoic acid represents the simplest aromatic carboxylic acid, with the carboxyl group serving as an electron-withdrawing substituent that influences the reactivity of the benzene ring. This electron-withdrawing effect makes the benzene ring less reactive toward electrophilic substitution compared to benzene itself, with substitution preferentially occurring at the meta positions relative to the carboxyl group. In this compound, the furan substituent occupies the para position relative to the carboxyl group, creating a molecular architecture where the electron-donating furan system partially counterbalances the electron-withdrawing carboxyl group.

The hydroxymethyl substituent on the furan ring introduces additional complexity to the molecular structure and properties. This functional group can participate in hydrogen bonding interactions, potentially influencing the compound's solubility characteristics and crystal packing arrangements. Furthermore, the hydroxymethyl group represents a site for potential chemical modification, as it can undergo oxidation to form carboxylic acid derivatives or reduction to form methyl derivatives, providing pathways for structural elaboration and property modification.

The overall molecular architecture of this compound creates a system with extended conjugation between the furan and benzene rings. This conjugation can influence the compound's spectroscopic properties, particularly its ultraviolet absorption characteristics and nuclear magnetic resonance behavior. The planar arrangement of the aromatic systems, facilitated by the sp2 hybridization of the connecting carbon atoms, allows for maximum orbital overlap and π-electron delocalization across the entire molecular framework.

Recent computational studies have provided insights into the synthetic accessibility of compounds related to this compound. Theoretical investigations of 4-(hydroxymethyl)benzoic acid synthesis from 5-(hydroxymethyl)furoic acid and ethylene have demonstrated that such transformations can proceed through Diels-Alder cycloaddition followed by Lewis acid-catalyzed dehydration. These studies suggest that the structural relationship between furan and benzoic acid derivatives can be exploited synthetically to create complex molecular architectures through well-established reaction mechanisms.

属性

IUPAC Name |

4-[5-(hydroxymethyl)furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNEPQDECMJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360518 | |

| Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53782-69-7 | |

| Record name | 4-[5-(Hydroxymethyl)-2-furanyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53782-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid typically involves the following steps:

Formation of 5-Hydroxymethylfurfural: This intermediate is often prepared from biomass-derived sugars through acid-catalyzed dehydration.

Condensation Reaction: 5-Hydroxymethylfurfural undergoes a condensation reaction with a suitable benzoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve:

Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the condensation reaction.

Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, forming 4-(5-Carboxy-furan-2-yl)-benzoic acid.

Reduction: The furan ring can undergo reduction to form tetrahydrofuran derivatives.

Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-(5-Carboxy-furan-2-yl)-benzoic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is CHO, with a molecular weight of approximately 218.21 g/mol. The compound features a furan ring substituted with a hydroxymethyl group and a benzoic acid moiety, which enhances its reactivity and biological profile.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules, which are essential in various chemical reactions. The compound can undergo several transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to form carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Can be reduced to form derivatives with different functional groups | Sodium borohydride, lithium aluminum hydride |

| Substitution | Furan and benzoic acid moieties can undergo substitution reactions | Various electrophiles |

2. Biological Activity

Research indicates that this compound may exhibit biological activities such as anti-inflammatory and antimicrobial properties. Its structural similarities to other bioactive compounds suggest potential therapeutic applications.

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures can inhibit microbial growth. For instance:

| Compound | Microbial Strain | Inhibition Zone (mm) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Further studies needed |

| Related furan derivatives | Escherichia coli | TBD | Known for antimicrobial properties |

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Research has indicated varying degrees of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Further studies needed |

| Similar furan derivatives | HeLa (cervical cancer) | TBD | Structural activity observed |

Industrial Applications

In the industrial sector, this compound is explored for its use in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications:

- Polymers and Resins : The compound can be utilized in the synthesis of novel polymer materials with enhanced properties.

- Biomass Conversion : It is part of the growing interest in biomass-derived compounds, aligning with green chemistry principles aimed at reducing environmental impact.

Case Studies

- Synthesis of Biodegradable Plastics : Researchers have demonstrated the use of this compound in synthesizing biodegradable plastics from renewable resources. This aligns with global efforts to reduce plastic waste.

- Pharmaceutical Development : A study highlighted the compound's potential as a lead molecule for developing new anti-inflammatory drugs, showcasing its ability to modulate inflammatory pathways effectively.

作用机制

The mechanism of action of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways: It can modulate oxidative stress pathways, influence cell signaling, and affect gene expression.

相似化合物的比较

Structural Features and Substituent Effects

Key Analogs :

2-Hydroxy-5-(5-((1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)furan-2-yl)benzoic acid (SBI-3204)

- Substituents : Furan 5-position has a lipophilic indenylidene group; benzoic acid 2-position has a hydroxyl group.

- Impact : The indenylidene substituent reduces solubility, requiring HPLC purification for testing .

- Comparison : The hydroxymethyl group in the target compound may confer better solubility than SBI-3204’s bulky substituent.

4-{5-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid Substituents: Thiazolidinone ring with benzyl and thioxo groups. Impact: The thiazolidinone moiety enables hydrogen bonding, enhancing interactions with enzymes like aminopeptidases . Comparison: The target compound lacks this heterocyclic system but may exhibit simpler metabolic pathways.

(E)-4-(5-((Hydroxyimino)methyl)furan-2-yl)benzoic acid Substituents: Hydroxyimino (–CH=N–OH) group at furan 5-position. Comparison: The hydroxymethyl group is less reactive but more stable under physiological conditions.

Table 1: Substituent Effects on Key Properties

Physicochemical and Spectral Properties

- Solubility: Hydroxymethyl substituents likely increase solubility compared to methyl or aromatic groups (e.g., notes glycosidation enhances solubility in benzoic acid derivatives) .

- Spectral Data: IR: Hydroxymethyl O–H stretch (~3200–3600 cm⁻¹) distinct from carbonyls in thiazolidinones (~1700 cm⁻¹) . NMR: Furan protons (δ 6.5–7.5 ppm) and hydroxymethyl protons (δ 3.5–4.5 ppm) differ from indenylidene (δ 7.0–8.0 ppm) .

生物活性

The compound 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (HMFBA) is a derivative of furan and benzoic acid, with a molecular formula of and a molar mass of approximately 218.21 g/mol. This compound has garnered attention in medicinal chemistry and material science due to its unique structural features, which may confer significant biological activity. Despite its potential, comprehensive research on its biological activity remains limited.

Structure and Properties

HMFBA combines a furan ring substituted with a hydroxymethyl group at the 5-position and a benzoic acid moiety at the 4-position. The presence of both the furan and benzoic acid functionalities suggests that it may interact with various biological targets, including enzymes and receptors.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 218.21 g/mol |

| Functional Groups | Hydroxymethyl, Benzoic Acid |

| Chemical Structure | Chemical Structure |

Interaction Studies

Initial studies have focused on the interaction of HMFBA with biological targets, particularly its binding affinity to enzymes and receptors. Although specific mechanisms of action remain unclear, compounds structurally similar to HMFBA have shown potential in inhibiting enzymes associated with disease pathways. For instance, studies suggest that certain derivatives can exhibit anti-inflammatory properties, which may be relevant for HMFBA as well .

Case Studies

- Enzyme Inhibition Potential : Research indicates that compounds with similar structures to HMFBA have demonstrated enzyme inhibition capabilities. For example, 4-(furan-2-yl)-benzoic acid has been noted for its anti-inflammatory activity, suggesting that HMFBA might also possess similar properties due to its structural analogies.

- Antioxidant Activity : Preliminary findings indicate that HMFBA may exhibit antioxidant properties akin to those observed in other furan derivatives. Antioxidant activity is crucial for combating oxidative stress-related diseases .

- Cytotoxicity Assays : While direct cytotoxicity data for HMFBA is sparse, related compounds have shown varying levels of cytotoxic effects against cancer cell lines. This suggests that HMFBA could be explored further for potential anticancer activity .

Binding Affinity Studies

Research has highlighted the need for quantitative studies on the binding affinities of HMFBA to various biological targets. These studies could elucidate its potential therapeutic applications and mechanisms of action.

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into the unique characteristics of HMFBA:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-(Furan-2-yl)-benzoic acid | Furan ring without hydroxymethyl group | Exhibits anti-inflammatory activity |

| 5-Hydroxymethyl-furan-2-carboxylic acid | Carboxylic acid instead of benzoic | Potentially more soluble |

| 3-(5-Hydroxymethyl-furan-2-yl)-propanoic acid | Propanoic acid instead of benzoic | Different metabolic pathways |

| 4-(5-Methyl-furan-2-yl)-benzoic acid | Methyl substitution instead of hydroxymethyl | Varies in biological activity |

This table emphasizes the dual functionality of HMFBA from both the furan and benzoic components, which may enhance its reactivity and biological profile compared to its analogs.

常见问题

Q. What are the recommended methods for synthesizing 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid with high purity and yield?

- Methodological Answer : A two-step approach is commonly employed:

Condensation Reactions : Utilize furan derivatives (e.g., 5-hydroxymethylfuran) with benzoic acid precursors under acidic or basic catalysis. For example, hydrazone formation via Schiff base reactions (e.g., 4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)-vinyl]-benzoic acid synthesis ).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Yields can exceed 70% under optimized conditions .

Key Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for furan:benzoic acid derivatives), and inert atmosphere (N₂) to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.2–7.5 ppm, benzoic acid carbonyl at δ 170 ppm) .

- IR Spectroscopy : Identification of functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at 1680–1700 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolves 3D molecular geometry (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 10.542 Å, b = 10.615 Å) .

Validation : Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to resolve structural ambiguities in benzoic acid derivatives?

- Methodological Answer :

- Electron Localization Function (ELF) Analysis : Maps electron density to identify regions of covalent bonding vs. lone pairs (e.g., InChI codes for molecular orbitals) .

- DFT Calculations : Compare predicted spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital (GIAO) method) with experimental results. Discrepancies >5% may indicate conformational flexibility or crystal packing effects .

- Case Study : Synergistic use of experimental X-ray data (e.g., R factor = 0.045) and computational refinement (e.g., mean σ(C–C) = 0.003 Å) reduces ambiguities in bond-length assignments .

Q. What strategies are employed to evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays :

- Tyrosinase Inhibition : Competitive inhibition studies using catechol as a substrate, monitored via UV-Vis spectroscopy (λ = 475 nm). Benzoic acid derivatives exhibit IC₅₀ values in the micromolar range .

- Carbonic Anhydrase Inhibition : Fluorescence-based assays with 4-nitrophenyl acetate as a substrate. Structural analogs (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) show binding affinity via sulfonamide-Zn²⁺ interactions .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites (e.g., PDB ID: 1V9E for tyrosinase) .

Q. How do researchers address discrepancies between predicted and observed spectroscopic data for this compound?

- Methodological Answer :

- Data Triangulation : Combine NMR, IR, and X-ray data to validate assignments. For example, unexpected downfield shifts in ¹H NMR may arise from hydrogen bonding in the crystal lattice .

- Parameter Optimization : Adjust computational settings (e.g., solvent effects in DFT, basis set selection) to align predicted vs. experimental UV-Vis spectra (e.g., λ_max deviations <10 nm) .

- Case Study : Discrepancies in IR carbonyl stretches resolved by identifying polymorphic forms via differential scanning calorimetry (DSC) .

Q. What are the critical parameters in X-ray crystallography analysis for determining the crystal structure of this compound?

- Methodological Answer :

- Data Collection :

- Radiation source: Fine-focus sealed tube (Cu-Kα, λ = 1.54178 Å).

- Detector: Bruker APEXII CCD with φ and ω scans .

- Refinement :

- Absorption correction: Multi-scan methods (e.g., SADABS) to mitigate crystal imperfections.

- R factor optimization: Target R < 0.05 via iterative least-squares refinement (e.g., SHELXL-97) .

- Validation : Check CIF files for bond-length/bond-angle outliers using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。